molecular formula C8H8BrFOZn B6302988 (5-Fluoro-2-methoxybenzyl)ZINC bromide CAS No. 948850-56-4

(5-Fluoro-2-methoxybenzyl)ZINC bromide

Cat. No.: B6302988
CAS No.: 948850-56-4
M. Wt: 284.4 g/mol
InChI Key: HGWAXDLHBZJTEQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxybenzyl)ZINC bromide typically involves the reaction of 5-Fluoro-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the stability of the product. The general reaction scheme is as follows:

5-Fluoro-2-methoxybenzyl bromide+Zn(5-Fluoro-2-methoxybenzyl)ZINC bromide\text{5-Fluoro-2-methoxybenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 5-Fluoro-2-methoxybenzyl bromide+Zn→(5-Fluoro-2-methoxybenzyl)ZINC bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxybenzyl)ZINC bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-methoxybenzyl)ZINC bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxybenzyl)ZINC bromide involves its role as a nucleophile or electrophile in various chemical reactions. In Suzuki–Miyaura coupling, it acts as a nucleophilic partner, transferring the benzyl group to the palladium catalyst, which then couples with the electrophilic partner (boronic acid) to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxybenzyl)ZINC chloride
  • (5-Fluoro-2-methoxybenzyl)ZINC iodide
  • (5-Fluoro-2-methoxybenzyl)ZINC fluoride

Uniqueness

(5-Fluoro-2-methoxybenzyl)ZINC bromide is unique due to its specific reactivity and stability under various reaction conditions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

bromozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FO.BrH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWAXDLHBZJTEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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